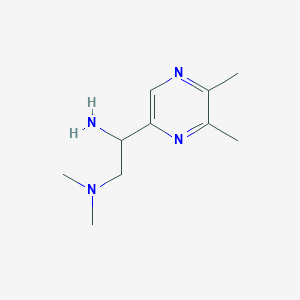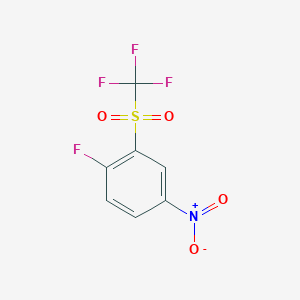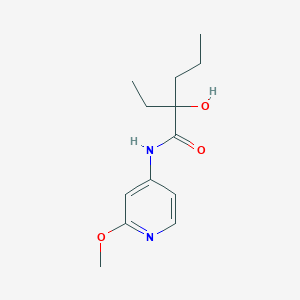
2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide is a compound that belongs to the class of amides. Amides are widely recognized for their presence in various natural products, pharmaceuticals, and polymers. This particular compound features a pyridine ring substituted with a methoxy group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine-4-amine with 2-ethyl-2-hydroxy-pentanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-ethyl-2-oxo-N-(2-methoxypyridin-4-yl)pentanamide.
Reduction: Formation of 2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-2-hydroxy-N-(2-hydroxypyridin-4-yl)pentanamide
- 2-ethyl-2-hydroxy-N-(2-chloropyridin-4-yl)pentanamide
- 2-ethyl-2-hydroxy-N-(2-fluoropyridin-4-yl)pentanamide
Uniqueness
2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can enhance the compound’s solubility and stability, potentially leading to improved pharmacokinetic properties in medicinal applications.
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-ethyl-2-hydroxy-N-(2-methoxypyridin-4-yl)pentanamide |
InChI |
InChI=1S/C13H20N2O3/c1-4-7-13(17,5-2)12(16)15-10-6-8-14-11(9-10)18-3/h6,8-9,17H,4-5,7H2,1-3H3,(H,14,15,16) |
InChI Key |
DVAUIZSNNIJRKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(C(=O)NC1=CC(=NC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


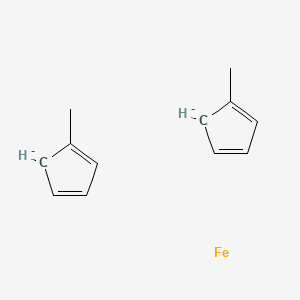
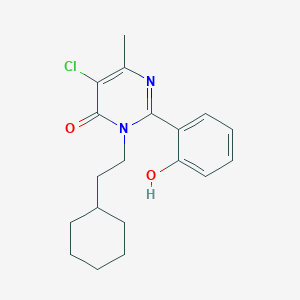
![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)
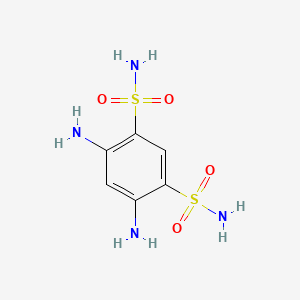
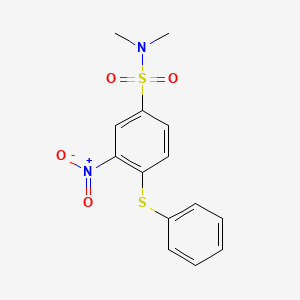
![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
![2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13885770.png)
![2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B13885776.png)
![Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate](/img/structure/B13885784.png)
![3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13885790.png)
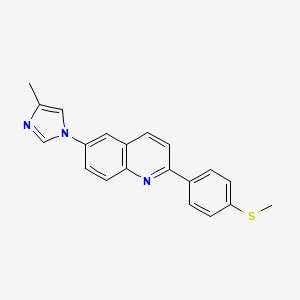
![3-[(Cyclopropylmethyl)oxy]-6-methyl-2-pyridinecarboxylic acid](/img/structure/B13885800.png)
